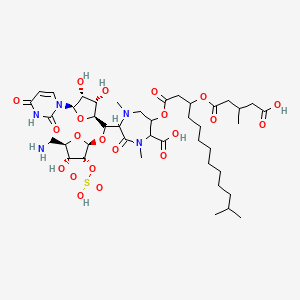
Liposidomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liposidomycin B is an organooxygen compound. It derives from a tetracarboxylic acid.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that Liposidomycin B exhibits significant antimicrobial activity against various Mycobacterium species, including Mycobacterium avium and Mycobacterium intracellulare. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 2.0 to 64 µg/ml for different liposidomycin congeners . The compound's effectiveness against these pathogens is particularly relevant given the increasing incidence of infections resistant to conventional therapies.
Treatment of Mycobacterial Infections
This compound has shown promise in treating infections caused by Mycobacterium avium complex (MAC). A study utilizing an in vivo silkworm infection model demonstrated its therapeutic effects, suggesting potential for clinical application in patients with MAC infections who do not respond adequately to existing treatments .
Development of Novel Antibiotics
The unique structure of this compound has inspired the development of new antibiotics targeting resistant strains. For instance, derivatives such as CPZEN-45, derived from caprazamycin (a related compound), are being explored as candidates for antituberculosis therapies due to their enhanced efficacy against Mycobacterium tuberculosis .
Case Study 1: Efficacy Against Mycobacterium avium
In a controlled laboratory setting, various liposidomycin congeners were tested for their effectiveness against Mycobacterium avium. The results indicated that compounds with specific structural modifications exhibited superior antimicrobial activity compared to standard treatments. This highlights the potential for this compound and its derivatives in developing targeted therapies against resistant mycobacterial infections .
Case Study 2: In Vivo Efficacy
A pilot study using a silkworm model demonstrated that this compound significantly reduced bacterial load in infected subjects compared to untreated controls. These findings support the hypothesis that this compound can be an effective treatment option in vivo, paving the way for further clinical trials .
Comparative Data Table
| Compound | Target Pathogen | MIC (µg/ml) | Mechanism of Action |
|---|---|---|---|
| This compound | Mycobacterium avium | 2.0 - 64 | Inhibition of MraY |
| Caprazamycin | Mycobacterium tuberculosis | <1 | Inhibition of peptidoglycan synthesis |
| Muraymycin | Various Gram-positive bacteria | 0.5 - 8 | Inhibition of cell wall synthesis |
Propriétés
Formule moléculaire |
C42H67N5O21S |
|---|---|
Poids moléculaire |
1010.1 g/mol |
Nom IUPAC |
2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxy-12-methyltridecanoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C42H67N5O21S/c1-21(2)12-10-8-6-7-9-11-13-23(63-28(51)17-22(3)16-27(49)50)18-29(52)64-25-20-45(4)31(38(56)46(5)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(19-43)65-41)36-33(54)34(55)39(66-36)47-15-14-26(48)44-42(47)59/h14-15,21-25,30-37,39,41,53-55H,6-13,16-20,43H2,1-5H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1 |
Clé InChI |
LGBOBVYRTQDYBA-ZUGGQKJLSA-N |
SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
SMILES isomérique |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
SMILES canonique |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
Synonymes |
liposidomycin A liposidomycin B liposidomycin C liposidomycins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















